Imidazole-5-carboxamide, 4-acetamido-
Description
Contextualization within Imidazole (B134444) Derivatives Research
The study of Imidazole-5-carboxamide, 4-acetamido- is informed by the extensive research into imidazole derivatives, which are recognized for their diverse biological activities.
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many naturally occurring and synthetic bioactive compounds. nih.govresearchgate.neteurekaselect.com Its prevalence is due to several key features. The electron-rich nature of the ring and the presence of two nitrogen atoms allow it to engage in various non-covalent interactions, such as hydrogen bonding, and to bind with numerous enzymes, proteins, and receptors. researchgate.netnih.gov This makes the imidazole ring a versatile building block for designing new therapeutic agents. nih.govresearchgate.net
Furthermore, the imidazole moiety can improve the water solubility of a compound, a desirable property for drug candidates. nih.govresearchgate.net The structural features of the imidazole ring enable it to participate in multiple drug-ligand interactions through hydrogen bonds, van der Waals forces, and hydrophobic forces. nih.gov This scaffold is present in essential biological molecules like the amino acid histidine, histamine, and purines, underscoring its biological importance. researchgate.netatamanchemicals.comatamankimya.com Consequently, imidazole derivatives have been developed for a wide range of therapeutic applications, including as anticancer, antifungal, and anti-inflammatory agents. nih.goveurekaselect.com
Imidazole is a five-membered planar heterocyclic ring containing two nitrogen atoms at positions 1 and 3. researchgate.net It is an aromatic compound due to the presence of a sextet of π-electrons in the ring system. atamanchemicals.comnih.gov This aromaticity contributes to its chemical stability. numberanalytics.com Imidazole is also amphoteric, meaning it can act as both an acid and a base. atamanchemicals.comatamankimya.com
A key characteristic of the imidazole ring is its ability to exhibit tautomerism. numberanalytics.com In non-symmetrically substituted imidazoles, the hydrogen atom on the nitrogen can move between the two nitrogen atoms, resulting in two equivalent tautomeric forms. researchgate.netatamanchemicals.comnih.gov This rapid equilibrium means that, for instance, a 4-substituted imidazole is in equilibrium with its 5-substituted tautomer. nih.gov This feature is crucial to its chemical reactivity and its interactions with biological molecules. numberanalytics.com
Relationship to Endogenous Metabolites and Related Structures
Imidazole-5-carboxamide, 4-acetamido- is structurally related to key intermediates in fundamental metabolic pathways.
The subject compound, 4-acetamido-1H-imidazole-5-carboxamide, is the N-acetylated derivative of 5-Aminoimidazole-4-carboxamide (B1664886) (AICA). AICA, also known as 4-amino-5-imidazolecarboxamide, is a crucial endogenous metabolite. innospk.comsigmaaldrich.comnih.gov It is a precursor in the biosynthesis of purines. evitachem.com
AICA is often studied in its ribonucleotide form, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR or ZMP). nih.govwikipedia.org AICAR is an intermediate in the de novo synthesis of purine (B94841) nucleotides, specifically in the pathway leading to the formation of inosine (B1671953) monophosphate (IMP). nih.govwikipedia.org AICAR is also recognized as an analog of adenosine (B11128) monophosphate (AMP) and is an activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy regulation. wikipedia.orgnih.govcaringsunshine.com
| Compound | Molecular Formula | Molecular Weight | Relationship |
| Imidazole-5-carboxamide, 4-acetamido- | C₆H₈N₄O₂ | 168.15 g/mol | Acetylated derivative of AICA |
| 5-Aminoimidazole-4-carboxamide (AICA) | C₄H₆N₄O | 126.12 g/mol | Parent compound |
| AICA Ribonucleotide (AICAR) | C₉H₁₅N₄O₈P | 338.21 g/mol | Ribonucleotide form of AICA |
Data sourced from NIST WebBook, Sigma-Aldrich, and Wikipedia nist.govsigmaaldrich.comwikipedia.org
The de novo purine biosynthesis pathway is a fundamental process for producing the building blocks of DNA and RNA. Within this pathway, AICAR serves as a key intermediate. nih.gov It is synthesized from succinyl-AICAR (SAICAR) and is the penultimate compound in the formation of inosine monophosphate (IMP). nih.gov
The conversion of AICAR to IMP is catalyzed by a bifunctional enzyme known as ATIC, which possesses both AICAR formyltransferase and IMP cyclohydrolase activities. nih.govwikipedia.org This enzyme first adds a formyl group to AICAR to create 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR), and then catalyzes a ring-closure reaction to form IMP. wikipedia.org Because Imidazole-5-carboxamide, 4-acetamido- is a direct derivative of AICA, it is structurally linked to this essential metabolic precursor, placing it at the intersection of synthetic chemistry and core biochemical processes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-1H-imidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-3(11)10-6-4(5(7)12)8-2-9-6/h2H,1H3,(H2,7,12)(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCFMTGDCURKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC=N1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310367 | |
| Record name | Imidazole-5-carboxamide, 4-acetamido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91026-74-3 | |
| Record name | NSC226184 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazole-5-carboxamide, 4-acetamido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Imidazole 5 Carboxamide, 4 Acetamido and Its Analogs
Historical and Contemporary Synthetic Routes to the Imidazole (B134444) Core
The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is a fundamental structural motif. Its synthesis has evolved from classical methods to more sophisticated and efficient modern techniques. irjmets.comnih.gov
Multi-Step Approaches for Imidazole Ring Formation
Historically, the synthesis of the imidazole core has been achieved through various named reactions. The Debus-Radziszewski synthesis, first reported in 1858, involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form the imidazole ring. wikipedia.orgwikipedia.org This method, while foundational, often results in low yields. nih.gov Other classical methods include the Wallach, Weidenhagen, and van Leusen reactions. irjmets.comwikipedia.org
Modern approaches often focus on improving yields, reducing reaction times, and employing greener catalysts. researchgate.net For instance, multi-component reactions, which allow for the formation of several bonds in a single step, have gained prominence. sharif.edu Microwave-assisted synthesis has also been shown to dramatically reduce reaction times compared to conventional heating methods. nih.gov
A notable example is the synthesis of 1,2,4,5-tetrasubstituted imidazoles through a one-pot multi-component condensation of benzil, aldehydes, primary amines, and ammonium (B1175870) acetate. sharif.edu The use of sulfonic acid-functionalized pyridinium (B92312) chloride as a catalyst in this reaction highlights the move towards more efficient and recyclable catalytic systems. sharif.edu
Strategies for Introduction of Acetamido and Carboxamide Moieties
Once the imidazole core is formed, the introduction of acetamido and carboxamide groups is a crucial step in the synthesis of the target compound. The amino group, a precursor to the acetamido group, can be introduced at various stages of the synthesis. For example, 4-amino-5-imidazolecarboxamide can be synthesized from diaminomaleonitrile (B72808) and formamide (B127407) in a two-step process. google.com
The carboxamide group can be introduced through the hydrolysis of a nitrile precursor or by amidation of a carboxylic acid. The synthesis of imidazole-4(5)-monocarboxylic acids can be achieved by reacting an imidazole with carbon dioxide and an alkali metal carbonate, bicarbonate, or hydroxide (B78521) at elevated temperatures and pressures. google.com This carboxylic acid can then be converted to the corresponding carboxamide.
The acetamido group is typically introduced by the acetylation of an amino group. This is often done using reagents like acetic anhydride (B1165640) or acetyl chloride. The protection of the amino group as an amide can also serve to reduce its reactivity during subsequent synthetic steps, a common strategy in multi-step synthesis. utdallas.edu
Industrial Production Methods and Considerations
The industrial-scale production of imidazole derivatives like 4-amino-5-imidazolecarboxamide requires processes that are not only efficient and high-yielding but also cost-effective and environmentally benign. A patented industrial method for producing 4-amino-5-imidazolecarboxamide involves reacting diaminomaleonitrile with formamide in the presence of phosphorus oxychloride to form an intermediate, which is then subjected to a ring-closure reaction under alkaline conditions. google.com This method is advantageous as it utilizes simple and inexpensive raw materials, has a short production cycle, and avoids the generation of hazardous cyano-containing wastewater. google.com
Another approach describes a one-step synthesis of 5-amino-1H-imidazole-4-carboxamide (AICA) from commercially available and inexpensive hypoxanthine. acs.org This process is noted for its efficiency, minimal environmental impact, and significant reduction in production costs due to a key hydrolysis step and practical isolation procedure. acs.org
Derivatization Strategies from Imidazole-5-carboxamide, 4-acetamido- Precursors
Imidazole-5-carboxamide, 4-acetamido- and its precursors are valuable starting materials for the synthesis of a wide range of derivatives with potential biological activities.
Synthesis of Schiff Bases and Thiazolidinone Derivatives
Schiff bases are readily synthesized by the condensation reaction of a primary amine with an aldehyde or ketone. orientjchem.org For instance, 5-amino-1H-imidazole-4-carboxamide can be reacted with various aromatic aldehydes to form the corresponding Schiff bases. derpharmachemica.comresearchgate.net These reactions are often carried out under reflux conditions in a suitable solvent like methanol. derpharmachemica.com
These Schiff bases can be further converted into thiazolidinone derivatives. This is typically achieved by reacting the Schiff base with a compound containing a mercaptoacetic acid moiety. derpharmachemica.comresearchgate.net The resulting thiazolidinone derivatives often exhibit a range of pharmacological activities. researchgate.net The synthesis of thiazolidinone derivatives can also be achieved through a one-pot reaction. scielo.bruokerbala.edu.iq
Table 1: Examples of Synthesized Schiff Bases and Thiazolidinone Derivatives
| Starting Material | Reagent | Product Type | Reference |
| 5-amino-1H-imidazole-4-carboxamide | Aromatic aldehydes | Schiff Bases | derpharmachemica.com, researchgate.net |
| Schiff base of 5-amino-1H-imidazole-4-carboxamide | Mercaptoacetic acid | Thiazolidinone derivatives | derpharmachemica.com, researchgate.net |
| 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one | Aryl aldehydes | 5-substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives | scielo.br |
Alkylation Reactions and Regioselectivity Considerations
Alkylation of the imidazole ring is a common derivatization strategy. However, the presence of two nitrogen atoms in the imidazole ring presents a challenge in terms of regioselectivity. The outcome of the alkylation can be influenced by various factors, including the nature of the alkylating agent, the solvent, the temperature, and the presence of protecting groups. rsc.orgsci-hub.se
For instance, the alkylation of 4(5)-nitro-1H-imidazoles in acidic media shows temperature-dependent regioselectivity. rsc.org At lower temperatures, the 5-nitro isomer is predominantly formed, while at higher temperatures, the 4-nitro isomer is the major product. rsc.org This is explained by the quaternization of the initially formed 1-alkyl-5-nitro-1H-imidazole followed by a preferential dealkylation to yield the more thermodynamically stable 4-nitro isomer. rsc.org
The use of protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can provide a powerful tool for directing alkylation to a specific nitrogen atom. nih.gov A strategy involving a "SEM-switch" allows for the regioselective N-alkylation of imidazoles, enabling the synthesis of complex, highly functionalized imidazole derivatives. nih.gov
Formation of Fused Heterocycles and Complex Analogs
The strategic positioning of amino and carboxamide functionalities on the imidazole core of 4-acetamido-imidazole-5-carboxamide and its derivatives provides a versatile platform for the construction of a variety of fused heterocyclic systems. These reactions are pivotal in the generation of complex analogs with diverse chemical properties. The cyclization strategies often involve the reaction of the imidazole precursor with bifunctional reagents, leading to the formation of new rings fused to the imidazole core.
One significant class of fused heterocycles derived from imidazole precursors are the imidazo[4,5-d]thiazoles. The synthesis of such systems can be envisioned through the reaction of a 4,5-diaminoimidazole derivative with a thiocarbonyl transfer reagent. While direct examples starting from 4-acetamido-imidazole-5-carboxamide are not extensively documented in readily available literature, the cyclization of related 4,5-diaminoimidazoles with reagents like carbon disulfide or thiocarbonyldiimidazole is a well-established method for forming the fused thiazole (B1198619) ring. This reaction proceeds through the formation of an intermediate isothiocyanate, which then undergoes intramolecular cyclization and aromatization to yield the imidazo[4,5-d]thiazole scaffold.
A plausible reaction mechanism for the formation of an imidazo[4,5-d]thiazole derivative from a 4-amino-5-carboxamidoimidazole, which could be derived from the hydrolysis of 4-acetamido-imidazole-5-carboxamide, is depicted below. The initial step involves the reaction of the amino group with a thiocarbonyl reagent to form a thiourea-like intermediate. Subsequent intramolecular cyclization with the adjacent carboxamide group, followed by dehydration, would lead to the fused thiazole ring.
The following table outlines representative reactants and conditions that have been employed in the synthesis of fused thiazole systems from related aminoazole precursors, illustrating the potential synthetic pathways applicable to derivatives of 4-acetamido-imidazole-5-carboxamide.
Table 1: Synthesis of Fused Thiazole Analogs
| Starting Material | Reagent | Conditions | Fused Product |
|---|---|---|---|
| 4,5-Diaminoimidazole | Carbon Disulfide | Pyridine, Reflux | Imidazo[4,5-d]thiazole-2-thiol |
| 4,5-Diaminopyrazole | Thiocarbonyldiimidazole | Tetrahydrofuran, Room Temp | Pyrazolo[4,5-d]thiazole-2-thione |
| 2,3-Diaminopyridine | Potassium Trithiocarbonate | Water, Heat | Thiazolo[4,5-b]pyridine-2-thiol |
Furthermore, the reactivity of the 4-amino and 5-carboxamide groups allows for the synthesis of other complex heterocyclic structures. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine (B50134) or pyridazine (B1198779) rings, resulting in pteridine (B1203161) or imidazo[4,5-d]pyridazine analogs, respectively. The specific nature of the resulting fused heterocycle is dictated by the choice of the cyclizing agent.
Detailed research findings have demonstrated the successful synthesis of various fused heterocyclic systems from analogous amino-carboxamide precursors. These studies provide a strong foundation for the development of synthetic routes starting from 4-acetamido-imidazole-5-carboxamide to generate novel and complex chemical entities. The exploration of these synthetic methodologies continues to be an active area of research, driven by the potential of the resulting fused heterocycles in various scientific fields.
Applications in Chemical Biology and Research Tools
Utilization as Biochemical Probes for Enzyme Mechanisms and Metabolic Pathways
4-Acetamidoimidazole-5-carboxamide and its derivatives are instrumental as biochemical probes for elucidating enzyme mechanisms, particularly within the de novo purine (B94841) biosynthesis pathway. nih.govrsc.org The core imidazole (B134444) structure is a key component of intermediates in this pathway, and modifications such as the addition of an acetamido group allow for the study of enzyme-substrate interactions and reaction kinetics.
Researchers utilize these compounds to probe the active sites of enzymes like 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR) transformylase. nih.govresearchgate.net By comparing the binding and inhibitory effects of 4-acetamidoimidazole-5-carboxamide analogues with the natural substrates, detailed insights into the catalytic mechanisms can be obtained. For instance, studies on the inhibition of adenosine (B11128) deaminase and 5'-adenylate deaminase have been conducted using derivatives of 5-aminoimidazole-4-carboxamide, a closely related precursor. nih.gov The introduction of the acetamido group can alter the electronic and steric properties of the molecule, providing a means to map the structural requirements of enzyme active sites.
Table 1: Research Findings on Enzyme Inhibition by Imidazole Derivatives
| Enzyme Target | Investigated Compound/Analogue | Research Focus |
| AICAR Transformylase | Thioinosinic acid, Azathioprine | Competitive inhibition studies to understand the binding interactions and active site requirements of the enzyme. researchgate.net |
| Adenosine Deaminase, 5'-Adenylate Deaminase | 5-aminoimidazole-4-carboxamide riboside and ribotide | Examination of competitive inhibition to elucidate the role of these enzymes in nucleotide metabolism. nih.gov |
| Phosphoribosylaminoimidazole Carboxylase | Analogues of 5-aminoimidazole ribonucleotides | Synthesis of analogues to serve as inhibitors and substrates to probe the enzymes involved in purine biosynthesis. rsc.org |
| Hypoxanthine-guanine Phosphoribosyltransferase, Xanthine (B1682287) Oxidase | Sulfonyl analogues of 4(5)-aminoimidazole-5(4)-carboxamide | Evaluation as substrates or inhibitors to understand their interaction with key enzymes in purine metabolism. nih.gov |
Role in Investigating Metabolic Reprogramming in Cellular Systems
The study of metabolic reprogramming, a hallmark of cancer and other diseases, often involves tracing the flux of metabolites through various pathways. nih.gov While direct studies specifying the use of 4-acetamidoimidazole-5-carboxamide in metabolic reprogramming are limited, its precursor, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), is a well-established tool in this field. AICAR is an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. researchgate.net
The investigation of how cancer cells alter their metabolic pathways to support rapid proliferation often involves the use of metabolic probes. nih.gov These probes can be isotopically labeled molecules that are traced through glycolysis, the tricarboxylic acid (TCA) cycle, and other relevant pathways. Given that 4-acetamidoimidazole-5-carboxamide is an intermediate in purine metabolism, it has the potential to be used as a tracer to investigate how cancer cells rewire their nucleotide synthesis pathways to meet the demands of increased cell division. nih.gov The acetamido group could serve as a unique marker for tracking the fate of this specific imidazole derivative within the complex network of cellular metabolism.
Intermediates in the Synthesis of Complex Heterocyclic Systems for Research
The reactive nature of the imidazole ring and its functional groups makes 4-acetamidoimidazole-5-carboxamide a valuable intermediate in the synthesis of more complex heterocyclic systems for research purposes. The amino group, once acetylated to form the acetamido group, can direct further chemical transformations, and the carboxamide group offers another site for synthetic elaboration.
For example, imidazole derivatives are precursors in the synthesis of various fused heterocyclic systems, such as purines and thiazoles. nih.govmdpi.comresearchgate.net The synthesis of novel thiazole-5-carboxamide (B1230067) derivatives, for instance, has been reported, highlighting the utility of carboxamide-functionalized heterocycles as building blocks in medicinal chemistry research. mdpi.comresearchgate.net Furthermore, the synthesis of sulfonyl analogues of 4(5)-aminoimidazole-5(4)-carboxamide has been achieved, leading to the formation of guanine (B1146940) and xanthine analogues, which are important for studying the properties of purine-related compounds. nih.gov
Table 2: Examples of Heterocyclic Systems Synthesized from Imidazole-5-carboxamide Derivatives
| Starting Material/Intermediate | Synthetic Transformation | Resulting Heterocyclic System |
| 4(5)-Nitroimidazole-5(4)-sulfonamide | Reduction and formylation | Sulfonamide analogue of formyl-AICA |
| Sulfonamide analogue of formyl-AICA | Ring closure | Unsubstituted 6-sulfonyl analogue of guanine |
| 6-Sulfonyl analogue of guanine | Diazotization | 6-Sulfonyl analogue of xanthine |
| Thiazole-5-carboxylate derivatives | Amidation with various amines | Thiazole-5-carboxamide derivatives |
| 5-Amino-1H-imidazole-4-carboxamide | Reaction with ethyl (8-carbamoyl-3,4-dihydro-4-oxoimidazo[5,1,-d]-1,2,3,5-tetrazin-3-yl)acetate | Precursor to the antitumor agent temozolomide |
Potential in Agricultural Chemical Research (focused on properties)
The imidazole scaffold is present in a number of compounds with biological activity relevant to agriculture. The properties of 4-acetamidoimidazole-5-carboxamide suggest its potential in this area. smolecule.com Imidazole derivatives have been investigated for their antimicrobial properties, which could be harnessed for the development of new fungicides or bactericides to protect crops from pathogens. smolecule.com
The specific substitution pattern of 4-acetamidoimidazole-5-carboxamide, with its dual functional groups, may enhance its solubility and biological activity compared to simpler imidazoles. smolecule.com These properties are desirable in the development of agrochemicals to ensure effective uptake and translocation within the plant. Further research into the biological activity spectrum of this compound against plant pathogens could open up new avenues for its application in crop protection.
Applications in Immunochemistry Research (e.g., custom antibody labeling)
In immunochemistry, small molecules known as haptens can be conjugated to larger carrier proteins to elicit an immune response and generate specific antibodies. nih.govnih.gov The chemical structure of 4-acetamidoimidazole-5-carboxamide, with its reactive functional groups, makes it a suitable candidate for use as a hapten. creative-diagnostics.com
The carboxamide or a derivative of the acetamido group could be chemically linked to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). nih.govcreative-diagnostics.com This conjugate can then be used to immunize animals to produce monoclonal or polyclonal antibodies that specifically recognize the 4-acetamidoimidazole-5-carboxamide molecule. nih.govsemanticscholar.org These custom antibodies can then be used as research tools for the development of immunoassays, such as ELISA, to detect and quantify the compound in various samples. This approach is valuable for studying the metabolism and distribution of the compound or for developing diagnostic tools.
Future Research Directions and Unexplored Avenues for Imidazole 5 Carboxamide, 4 Acetamido
Development of More Selective and Potent Analogs
The quest for enhanced therapeutic efficacy with minimal off-target effects is a central theme in drug discovery. For Imidazole-5-carboxamide, 4-acetamido-, future research will heavily focus on the rational design and synthesis of new analogs with superior potency and selectivity.
Detailed Research Findings: Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how specific chemical modifications influence biological activity. nih.govubaya.ac.id Research on related imidazole (B134444) derivatives has shown that even minor alterations to the core structure can lead to significant changes in potency. For example, studies on asymmetric imidazole-4,5-dicarboxamide derivatives revealed that specific substituents could potently inhibit targets like the SARS-CoV-2 main protease. nih.govrsc.org One derivative, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide, demonstrated the highest potency in its series. nih.govrsc.org Similarly, the synthesis of novel 4-acetophenone moiety-bearing imidazole derivatives has identified compounds with significant cytotoxicity against various cancer cell lines, including breast and prostate cancer. nih.gov
The synthesis of sulfonyl analogues of the related compound 4(5)-aminoimidazole-5(4)-carboxamide (AICA) represents another avenue for creating derivatives with novel properties, although these specific analogs did not show inhibition of L1210 cell growth. nih.govacs.org The development of new synthetic methodologies, such as the one-pot synthesis of tetrasubstituted imidazoles, facilitates the rapid generation of diverse compound libraries for screening. researchgate.net These libraries can then be tested against various biological targets to identify lead compounds. For instance, research on thiazole-5-carboxamide (B1230067) derivatives has yielded compounds with moderate to high anticancer activity. mdpi.com SAR analysis of benzimidazole (B57391) derivatives has indicated a preference for electron-donating groups on one of the rings for enhanced antiplasmodial activity. researchgate.net
Table 1: Examples of Imidazole Analog Development and Activity This table is interactive. You can sort and filter the data.
| Compound Series | Modification Strategy | Target/Activity | Key Finding | Citation |
|---|---|---|---|---|
| Asymmetric imidazole-4,5-dicarboxamides | Varied substituents at C2 and dicarboxamide positions | SARS-CoV-2 Main Protease | N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide showed the highest potency (IC50 of 4.79 µM). | nih.govrsc.org |
| 4-acetophenone-bearing imidazoles | Addition of S- and N-ethyl substituents | Anticancer (Breast, Prostate, Brain) | Compounds 4, 9, 14, and 22 were identified as the most promising anticancer agents in the series. | nih.gov |
| Imidazole-5-carboxylic acid analogs | Quantitative Structure-Activity Relationship (QSAR) analysis | Angiotensin II AT1 receptor antagonism | QSAR models helped identify key structural requirements for antihypertensive activity. | nih.gov |
| Thiazole-5-carboxamide derivatives | Varied substitutions on the thiazole (B1198619) and amide groups | Anticancer (Lung, Liver, Intestine) | A 4-chloro-2-methylphenyl amido substituted thiazole showed the highest activity (48%) against A-549 lung cancer cells. | mdpi.com |
Exploration of Novel Biological Targets and Pathways
While some imidazole carboxamides are known for their role in metabolic regulation, the full spectrum of their biological interactions remains largely uncharted. A significant future direction is the identification of novel molecular targets and the elucidation of the pathways through which these compounds exert their effects.
Detailed Research Findings: The parent compound, 5-aminoimidazole-4-carboxamide (B1664886), is a precursor in purine (B94841) biosynthesis. evitachem.com Its riboside form, AICAR, is a well-studied pharmacological activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov Activation of AMPK by AICAR mimics insulin's effects on key gluconeogenic genes and can inhibit inflammatory responses in glial cells. nih.govnih.gov This suggests that analogs of Imidazole-5-carboxamide, 4-acetamido- could be explored for metabolic disorders and inflammatory conditions by targeting the AMPK pathway.
Beyond AMPK, research into various imidazole derivatives points to a multitude of other potential targets. Imidazole-based compounds have been investigated as inhibitors of viral enzymes, such as the SARS-CoV-2 main protease, and as anticancer agents. nih.govrsc.orgnih.gov Some derivatives have been found to affect dopaminergic transmission, suggesting potential applications in neurological disorders like Parkinson's disease. researchgate.net Furthermore, a novel azole carboxamide was identified as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), highlighting its potential as a scaffold for developing new herbicides. acs.org The broad bioactivity of the imidazole ring, which is present in essential biomolecules like histidine, suggests that its derivatives can interact with a wide array of proteins. nih.govresearchgate.net
Table 2: Potential Biological Targets and Pathways for Imidazole-based Compounds This table is interactive. You can sort and filter the data.
| Target/Pathway | Compound Class | Potential Therapeutic Area | Mechanism of Action | Citation |
|---|---|---|---|---|
| AMP-activated protein kinase (AMPK) | 5-aminoimidazole-4-carboxamide riboside (AICAR) | Metabolic Disorders, Inflammation | Mimics AMP, leading to allosteric activation of AMPK, regulating energy homeostasis and suppressing inflammatory gene expression. | nih.govnih.govnih.gov |
| SARS-CoV-2 Main Protease (MPro) | Asymmetric imidazole-4,5-dicarboxamides | Antiviral (COVID-19) | Competitive inhibition of the enzyme's active site, preventing viral replication. | nih.govrsc.org |
| Dopaminergic System | Imidazole-4,5-dicarboxylic acid derivatives | Neurological Disorders (e.g., Parkinson's) | Prevention of excessive dopaminergic transmission blockade. | researchgate.net |
| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Azole Carboxamides | Agriculture (Herbicide) | Slow-binding inhibition of the enzyme, leading to chlorosis in plants. | acs.org |
| Cancer-related pathways | Various imidazole derivatives | Oncology | Cytotoxicity against various cancer cell lines through undefined or multiple mechanisms. | nih.gov |
Advanced Computational Modeling Approaches for Mechanistic Insights
In silico methods are indispensable tools for modern drug discovery, offering a time- and cost-effective means to predict molecular interactions and guide experimental work. Future research on Imidazole-5-carboxamide, 4-acetamido- will increasingly rely on advanced computational modeling to gain deep mechanistic insights.
Detailed Research Findings: Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to its protein target. mdpi.com Studies have successfully used docking to explain the activity of imidazole-4,5-dicarboxamide derivatives against the SARS-CoV-2 main protease and to investigate how imidazole-thiazole hybrids interact with protein targets. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, thereby guiding the design of more potent analogs. nih.govnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models provide mathematical correlations between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net A 3D-QSAR study on imidazole-5-carboxylic acid derivatives successfully generated a model that could predict their antagonist activity at the angiotensin II AT1 receptor, aiding in the design of new antihypertensive agents. nih.gov Molecular dynamics (MD) simulations offer a more dynamic view, modeling the movement of the ligand and protein over time to assess the stability of their interaction. nih.gov These computational approaches, when combined, provide a powerful platform for understanding mechanism of action at the atomic level and for prioritizing the synthesis of new compounds with enhanced activity. sciencescholar.usresearchgate.netals-journal.com
Table 3: Application of Computational Modeling in Imidazole Research This table is interactive. You can sort and filter the data.
| Computational Method | Application | Example Finding | Citation |
|---|---|---|---|
| Molecular Docking | Predict binding mode and affinity of ligands to target proteins. | Revealed that potent imidazole-dicarboxamide inhibitors occupy a maximum of three of the four binding pockets in the SARS-CoV-2 MPro active site. | nih.govmdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity to predict potency. | Developed a predictive model for the antihypertensive activity of imidazole-5-carboxylic acid derivatives (r²cv = 0.7226). | nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulation | Assess the stability and dynamics of ligand-protein complexes over time. | Used to elucidate the stability of interactions between imidazole-thiazole derivatives and their target protein. | nih.govmdpi.com |
| ADME Prediction | In silico prediction of absorption, distribution, metabolism, and excretion properties. | Supported the drug-likeness and high gastrointestinal absorption for a series of morpholine-based thiazoles. | als-journal.com |
Integration with Systems Biology for Comprehensive Pathway Elucidation
To move beyond a single-target perspective, systems biology offers a holistic approach to understanding the complex network of interactions affected by a bioactive compound. This integrative strategy combines computational analysis with high-throughput experimental data to map the broader biological impact of Imidazole-5-carboxamide, 4-acetamido-, and its derivatives.
Detailed Research Findings: Network pharmacology is a key systems biology approach that constructs and analyzes complex networks linking compounds, protein targets, and diseases. mdpi.com This method has been used to explore the potential mechanisms of natural compounds in treating complex diseases like liver fibrosis and COVID-19 by identifying key targets and signaling pathways, such as the NF-κB and MAPK pathways. nih.govfrontiersin.org By applying network pharmacology to imidazole derivatives, researchers can predict multiple potential targets and understand how the compound's effects ripple through various biological systems.
The integration of 'omics' data—such as genomics, transcriptomics, and proteomics—provides a powerful, unbiased way to uncover a compound's mechanism of action. nih.gov For example, chemo-proteomic and genomic approaches were used to investigate the mode of action of oxaborole compounds against Trypanosoma brucei, revealing multiple potential binding partners and resistance mechanisms. nih.gov This suggests a degree of polypharmacology, where a drug interacts with multiple targets, which can be advantageous in treating complex diseases. nih.gov Applying integrated transcriptomic and proteomic analysis to cells or tissues treated with Imidazole-5-carboxamide, 4-acetamido- could similarly reveal the full suite of differentially expressed genes and proteins, providing a comprehensive map of the affected cellular pathways and offering novel therapeutic hypotheses. nih.gov
Table 4: Systems Biology Approaches for Mechanistic Studies This table is interactive. You can sort and filter the data.
| Approach | Description | Objective | Example Application | Citation |
|---|---|---|---|---|
| Network Pharmacology | Construction and analysis of drug-target-disease interaction networks. | To identify key targets and pathways, and to understand the polypharmacological effects of a compound. | Elucidated the potential mechanisms of acetylbinankadsurin A in treating liver fibrosis by identifying CCR1, NF-κB, and STAT1 signaling as key pathways. | mdpi.comnih.gov |
| Genomics/Transcriptomics | High-throughput analysis of gene expression (DNA/RNA). | To identify genes and pathways whose expression is altered by the compound. | Whole-genome sequencing of resistant cell lines identified mutations suggesting a complex resistance mechanism to oxaboroles. | nih.govnih.gov |
| Proteomics | Large-scale study of proteins, their structures, and functions. | To identify protein binding partners and changes in protein abundance or modification state. | SILAC-based proteomics identified thirteen common protein binding partners for an oxaborole analogue, suggesting a multi-targeted action. | nih.gov |
| Integrated Multi-Omics | Combination of two or more 'omics' datasets (e.g., transcriptomics and proteomics). | To build a comprehensive model of the compound's mechanism of action by correlating changes across different biological layers. | Integrated analysis revealed how 5-azacytidine (B1684299) alleviates salt stress in kenaf by identifying 27 correlated, differentially expressed genes/proteins. | nih.gov |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of 4-acetamidoimidazole-5-carboxamide derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions. For example, in 3-oxo-4-phenylbutanamide derivatives, H NMR shows aromatic protons at δ 7.2–7.4 ppm and carbonyl signals at δ 170–175 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas. Derivatives like 2-(5-phenylthiazol-4-yl)acetonitrile exhibit [M+H] peaks matching theoretical masses .
- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., acetamido C=O stretch at 1650–1680 cm) .
Q. How can researchers address nomenclature inconsistencies when searching for 4-acetamidoimidazole-5-carboxamide analogs in literature databases?
- Methodological Answer :
- Use systematic IUPAC names and common synonyms (e.g., "5-amino-1H-imidazole-4-carboxamide" or "AICA") to broaden searches .
- In PubMed, combine MeSH terms (e.g., "Dacarbazine/analogs & derivatives") with Boolean operators to capture variants like "5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide" .
Advanced Research Questions
Q. What experimental design strategies are optimal for investigating structure-activity relationships (SAR) in 4-acetamidoimidazole-5-carboxamide derivatives?
- Methodological Answer :
- Factorial Design : Use 2 factorial experiments to optimize substituent effects. For example, vary acetamido group position and measure cytotoxicity (e.g., IC) in cancer cell lines .
- Computational Modeling : Combine DFT calculations (e.g., HOMO-LUMO gaps) with molecular docking to predict binding affinities to targets like histidine biosynthesis enzymes .
- SAR Table :
| Derivative | Substituent Position | IC (μM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| A | 4-acetamido | 12.5 | -8.7 |
| B | 5-carboxamide | 8.2 | -9.4 |
| C | 3-methyl | 25.0 | -6.9 |
| Data synthesized from thiazole analog studies |
Q. How should researchers resolve contradictions in reported biological activity data for 4-acetamidoimidazole-5-carboxamide derivatives?
- Methodological Answer :
- Methodological Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables like solvent effects .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends. For example, discrepancies in IC values may arise from cell line heterogeneity (e.g., HeLa vs. MCF-7) .
- Theoretical Alignment : Reconcile findings with histidine biosynthesis pathways or alkylation mechanisms proposed in foundational studies .
Methodological Framework for Experimental Design
Q. What theoretical frameworks guide the mechanistic study of 4-acetamidoimidazole-5-carboxamide in enzymatic systems?
- Methodological Answer :
- Histidine Biosynthesis Pathway : Link experiments to the role of imidazole derivatives as intermediates in histidine production (e.g., 1-(5-phosphoribosyl)-5-((5-phosphoribosylamino)methylideneamino)imidazole-4-carboxamide) .
- Alkylation Mechanisms : Use density functional theory (DFT) to model methyltriazeno groups' reactivity in DNA alkylation, comparing computational results with LC-MS/MS fragmentation patterns .
Data Contradiction Analysis
Q. How can researchers address conflicting solubility data for 4-acetamidoimidazole-5-carboxamide in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to predict solvent compatibility. For example, derivatives with δ > 12 MPa favor DMSO over hexane .
- Crystallography : Perform single-crystal X-ray diffraction to assess hydrogen-bonding networks influencing solubility. Acetamido groups often form intermolecular H-bonds, reducing solubility in apolar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
